Protein Thermal Stabilization: tfm‑Phe Increases Transketolase Tm by +7.5 °C Relative to 4‑Fluoro‑Phe
Incorporation of 4‑(trifluoromethyl)‑L‑phenylalanine (tfm‑Phe) at position K316 of E. coli transketolase (TK) raised the thermal denaturation midpoint (Tm) by 7.5 °C compared with the wild‑type enzyme, whereas substitution with 4‑fluoro‑L‑phenylalanine (4‑F‑Phe) at the same site largely abolished heat‑induced aggregation but did not increase Tm [1]. The experiment was performed on purified TK variants using differential scanning fluorimetry.
| Evidence Dimension | Thermal denaturation midpoint (Tm) |
|---|---|
| Target Compound Data | ΔTm = +7.5 °C (TK‑tfm‑Phe vs. WT) |
| Comparator Or Baseline | TK‑4‑F‑Phe (no Tm increase; aggregation abolished) |
| Quantified Difference | +7.5 °C (tfm‑Phe) vs. 0 °C (4‑F‑Phe) |
| Conditions | E. coli transketolase variant K316, differential scanning fluorimetry, Scientific Reports 2024 |
Why This Matters
Procurement of tfm‑Phe is essential for protein engineering campaigns that demand simultaneous thermal stabilization and ¹⁹F NMR probe functionality; 4‑F‑Phe cannot deliver the same thermodynamic stabilization.
- [1] Mukhopadhyay, A., et al. (2024). Enzyme stabilisation due to incorporation of a fluorinated non‑natural amino acid at the protein surface. Scientific Reports, 14, 28080. DOI: 10.1038/s41598-024-79711-6 View Source
